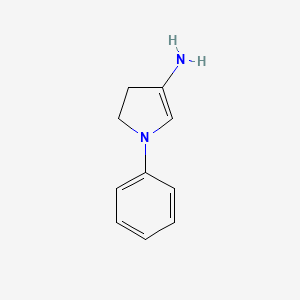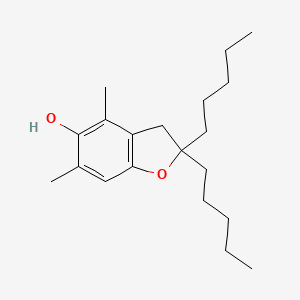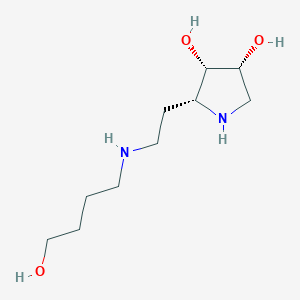
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring substituted with a hydroxybutylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Hydroxybutylamino Group: The hydroxybutylamino group can be introduced via nucleophilic substitution reactions, where a hydroxybutylamine reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial synthesis focuses on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Biological Probes: Utilized as probes to study biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific stereochemistry of this compound may confer unique biological activity and selectivity.
- Functional Groups : The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential applications.
特性
CAS番号 |
653571-03-0 |
|---|---|
分子式 |
C10H22N2O3 |
分子量 |
218.29 g/mol |
IUPAC名 |
(2R,3S,4R)-2-[2-(4-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c13-6-2-1-4-11-5-3-8-10(15)9(14)7-12-8/h8-15H,1-7H2/t8-,9-,10+/m1/s1 |
InChIキー |
QZJGCVLCUAFLHL-BBBLOLIVSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)CCNCCCCO)O)O |
正規SMILES |
C1C(C(C(N1)CCNCCCCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


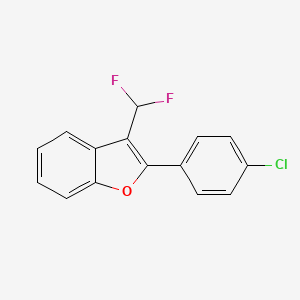
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
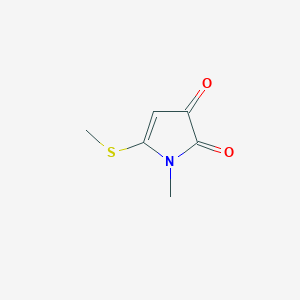
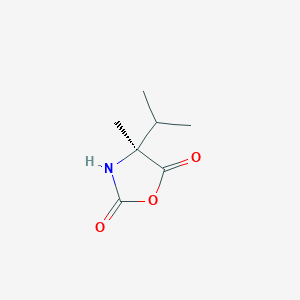

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
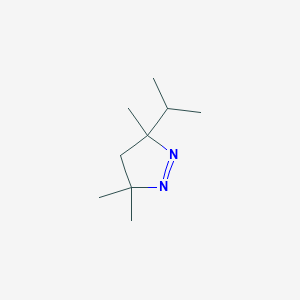
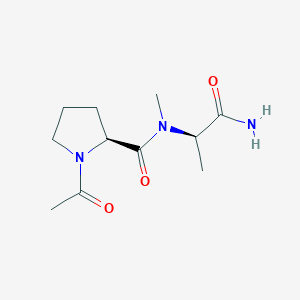
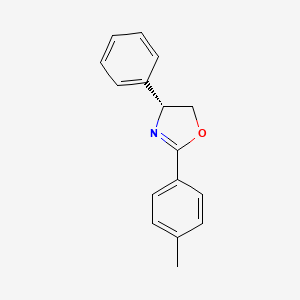
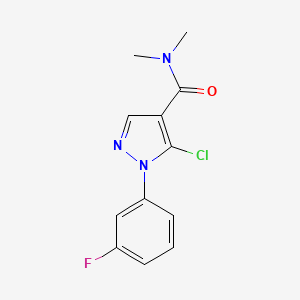
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
